molecular formula C9H15N5OS2 B3005811 2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-22-6

2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B3005811
CAS No.: 1105251-22-6
M. Wt: 273.37
InChI Key: RVAZDVZVKJTAAY-UHFFFAOYSA-N
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Description

2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a piperazine moiety, and an acetamide group. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, such as acetic anhydride, under reflux conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the Piperazine Moiety: The 4-methylpiperazine is introduced by reacting the thiadiazole intermediate with 4-methylpiperazine in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Thioether Formation: The final step involves the reaction of the piperazine-thiadiazole intermediate with chloroacetamide in the presence of a base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to ring opening or modification.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in microbial cell wall synthesis, DNA replication, and protein synthesis.

    Pathways: Inhibition of key enzymes, leading to disruption of cellular processes and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanol
  • 2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoic acid

Uniqueness

2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its piperazine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5OS2/c1-13-2-4-14(5-3-13)8-11-12-9(17-8)16-6-7(10)15/h2-6H2,1H3,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAZDVZVKJTAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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